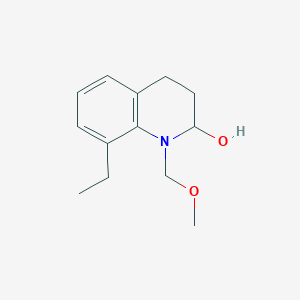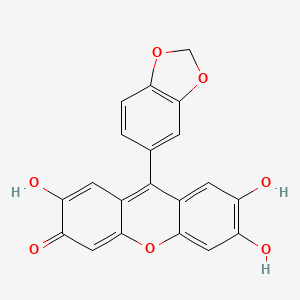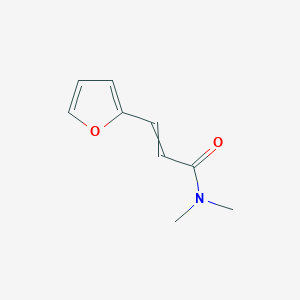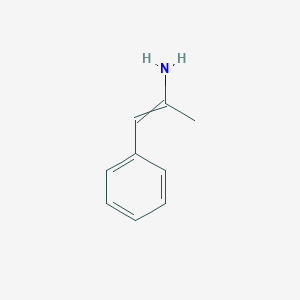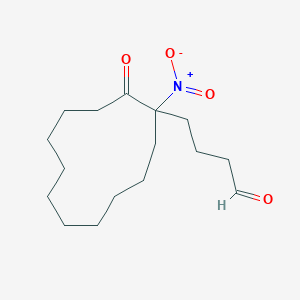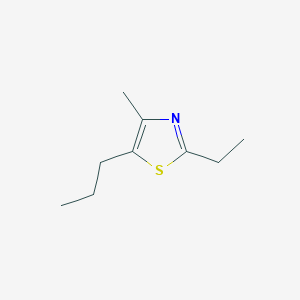![molecular formula C7H8N2OS B14333069 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one CAS No. 105173-88-4](/img/structure/B14333069.png)
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with prop-2-en-1-yl sulfanyl reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a prop-2-en-1-yl sulfanyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
類似化合物との比較
Thiophene derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry.
Imidazole derivatives: These compounds share the heterocyclic structure and are known for their broad range of biological activities.
Uniqueness: 6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one is unique due to the presence of both the pyrimidine ring and the prop-2-en-1-yl sulfanyl group, which confer specific chemical and biological properties
特性
CAS番号 |
105173-88-4 |
|---|---|
分子式 |
C7H8N2OS |
分子量 |
168.22 g/mol |
IUPAC名 |
6-prop-2-enylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-5-11-6-3-4-8-7(10)9-6/h2-4H,1,5H2,(H,8,9,10) |
InChIキー |
SOXPDHQJRNDOKC-UHFFFAOYSA-N |
正規SMILES |
C=CCSC1=CC=NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
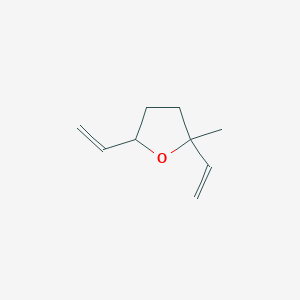
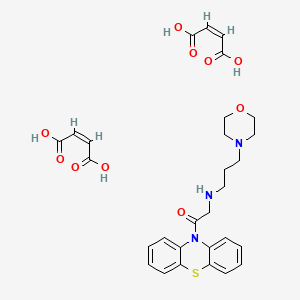
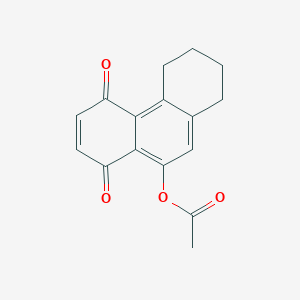
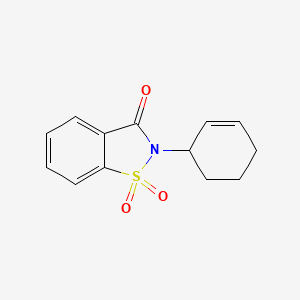
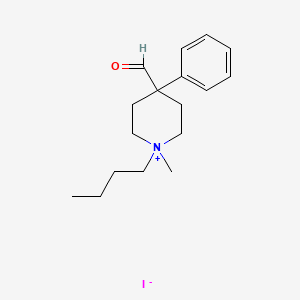
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

